molecular formula C19H32O2 B108442 5beta-Androstane-3beta,17beta-diol CAS No. 6038-31-9

5beta-Androstane-3beta,17beta-diol

Cat. No.: B108442
CAS No.: 6038-31-9
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-VXZRPZIYSA-N
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Description

5beta-Androstane-3beta,17beta-diol is a steroid hormone and a research chemical of significant interest in biochemical and endocrinological studies. It is a stereoisomer of the more extensively researched endogenous metabolite 5alpha-androstane-3beta,17beta-diol (3β-diol). While the 5alpha-epimer is a well-characterized estrogen receptor beta (ERβ) agonist with demonstrated roles in modulating inflammatory responses and hypothalamic-pituitary-adrenal (HPA) axis reactivity , the specific biological profile and research applications of the 5beta-epimer are less defined and an active area of scientific inquiry. Research on related androstanediols provides context for its potential research value. The 5alpha-epimer, for instance, is known to inhibit the inflammatory response induced by tumor necrosis factor alpha (TNF-α) and lipopolysaccharide (LPS) in human endothelial cells and mouse aorta . Furthermore, it functions as a potent modulator of estrogen receptor ERβ expression in rodent prostate tissue, suggesting a role in endocrine signaling pathways distinct from classical androgen receptor mediation . These established research pathways for its isomer make this compound a relevant compound for investigating steroid receptor specificity, metabolic pathways, and the nuanced effects of steroid hormone stereochemistry on biological function. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-VXZRPZIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312594
Record name 5beta-Androstane-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-31-9
Record name 5β-Androstane-3β,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6038-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5alpha-Androstene-3beta,17beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5beta-Androstane-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-ANDROSTENE-3.BETA.,17.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5O0J576TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Interconversions and Enzymatic Biotransformation of 5β Androstane 3β,17β Diol

Prostate Health

In the prostate, 3β-Adiol acts as a key local signaling molecule. Its activation of ERβ is associated with antiproliferative and pro-differentiating effects. Research has demonstrated that 3β-Adiol inhibits the migration of prostate cancer cells by inducing E-cadherin. nih.govaacrjournals.org This suggests a protective role against prostate cancer invasion and metastasis. The enzyme that inactivates it, CYP7B1, is considered a key regulator in this pathway, controlling the levels of this antiproliferative signal. nih.gov

Neuroendocrine System and Behavior

3β-Adiol has significant effects on the central nervous system, particularly in the regulation of the Hypothalamo-Pituitary-Adrenal (HPA) axis, the body's central stress response system.

HPA Axis Attenuation: Studies in rodents have shown that testosterone's ability to decrease the HPA axis response to stress is not mediated by the androgen receptor, but rather by its conversion to DHT and subsequently to 3β-Adiol. frontiersin.orgnih.gov 3β-Adiol, acting through ERβ, reduces the secretion of stress hormones such as adrenocorticotropic hormone (ACTH) and corticosterone. frontiersin.orgnih.gov

Behavioral Effects: The modulation of the HPA axis and other neural circuits by 3β-Adiol has been linked to potential antidepressant and anxiolytic effects. wikipedia.org

Breast Cancer

The role of 3β-Adiol in breast cancer is complex and context-dependent. While many of its effects in other tissues are mediated by ERβ, studies on breast cancer cells have revealed a different mechanism. In models of estrogen-deprived, ER-positive breast cancer, such as those mimicking conditions during aromatase inhibitor therapy, androgens can be metabolized to 3β-Adiol. nih.govhormonebalance.org In this specific environment, 3β-Adiol has been found to stimulate breast cancer cell growth and signaling not through ERβ, but via activation of ERα. nih.govhormonebalance.org This highlights a potential mechanism for therapy resistance where the cancer cell adapts to use androgen metabolites for estrogenic signaling.

Analytical Methodologies for Research on 5β Androstane 3β,17β Diol

Advanced Chromatographic-Mass Spectrometric Techniques

Modern analytical approaches for 5β-androstane-3β,17β-diol and related androstane (B1237026) diols rely heavily on the combination of chromatographic separation with mass spectrometric detection. These methods offer the necessary selectivity to distinguish between closely related steroid isomers and the sensitivity to measure the low concentrations typically found in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of 5β-androstane-3β,17β-diol in biological fluids. nih.govplos.org This technique provides high selectivity and sensitivity, which is crucial for distinguishing between steroid isomers and quantifying the low levels present in samples. nih.gov For instance, a study determining the serum levels of 5α-androstane-3β,17β-diol and androstenediol (B1197431) in young, healthy volunteers utilized LC-MS/MS to achieve accurate measurements. nih.govplos.org The method's ability to separate and specifically detect different steroid glucuronides, such as 5β-androstane-3α,17β-diol-3-glucuronide and 5β-androstane-3α,17β-diol-17-glucuronide, provides valuable information that is not achievable with techniques that require hydrolysis prior to analysis. researchgate.net

The application of LC-MS/MS is complicated by the presence of isobaric compounds, which have the same mass, and the potential for matrix effects during electrospray ionization (ESI). researchgate.net To overcome these challenges, methods are often developed using ultra-high performance liquid chromatography (UPLC) for enhanced separation, coupled with derivatization techniques to improve ionization efficiency and sensitivity. researchgate.net

Table 1: LC-MS/MS Studies on Androstane Diols

Study Focus Matrix Key Findings Reference
Serum levels of 5α-androstane-3β,17β-diol and androstenediol Serum Established reference levels in young adults and identified sex-based differences. nih.govplos.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids, including 5β-androstane-3β,17β-diol. nih.gov This method typically requires derivatization of the steroid to increase its volatility and thermal stability for gas chromatographic separation. Following separation, the compound is ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

GC-MS has been widely used for comprehensive steroid profiling in various biological matrices. While LC-MS/MS can directly analyze conjugated steroids like glucuronides, GC-MS analysis often involves a hydrolysis step to cleave these conjugates before derivatization and analysis. researchgate.net Although this allows for the measurement of total steroid concentration, it results in the loss of information about the specific conjugated forms. researchgate.net

Table 2: GC-MS Data for 5β-Androstane-3β,17β-diol

Database/Source Key Spectral Information
NIST Mass Spectrometry Data Center Total Peaks: 178, Top Peak m/z: 274

Method Validation and Specificity in Biological Matrices for Androstane Diols

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data obtained for androstane diols in complex biological matrices like blood, urine, and tissue. researchgate.netugent.be This process involves evaluating several key parameters.

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other endogenous compounds, such as isomers and other steroids. ugent.be This is particularly important for androstane diols due to the existence of numerous structurally similar compounds.

Linearity, Precision, and Matrix Effect: The method's response should be proportional to the concentration of the analyte over a defined range. Precision, both within a single analytical run (intra-day) and between different runs (inter-day), must be established to ensure reproducibility. researchgate.net The matrix effect, which is the influence of other components in the sample on the ionization of the analyte, needs to be assessed and minimized. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. researchgate.net

Recovery: The efficiency of the extraction process from the biological matrix is determined by measuring the recovery of the analyte. researchgate.net

Table 3: Key Parameters for Method Validation of Androstane Diols

Parameter Description Importance
Selectivity/Specificity Ability to differentiate the analyte from other compounds. Crucial for avoiding interference from isomers and other steroids. ugent.be
Linearity Proportional response of the method to analyte concentration. Ensures accurate quantification over a range of concentrations. researchgate.net
Precision Closeness of repeated measurements. Demonstrates the reproducibility of the method. researchgate.net
Matrix Effect Influence of sample components on analyte signal. Needs to be controlled for accurate quantification. researchgate.net
LOD/LOQ Lowest detectable and quantifiable concentrations. Determines the sensitivity of the method. researchgate.net

Physiological and Biochemical Roles of 5β Androstane 3β,17β Diol in Biological Systems

Integration within Androgen Metabolism Cascades

5β-Androstane-3β,17β-diol is a product of the 5β-reduction pathway of androgen metabolism. This pathway serves as a parallel to the more widely studied 5α-reduction pathway. The initial step in this cascade involves the action of the enzyme 5β-reductase (aldo-keto reductase 1D1 or AKR1D1) on potent androgens. nih.govnih.gov

The primary substrate for this pathway is testosterone (B1683101), which is converted by 5β-reductase into 5β-dihydrotestosterone (5β-DHT). nih.gov Subsequently, 5β-DHT can be further metabolized by hydroxysteroid dehydrogenases (HSDs) to form various diols, including 5β-androstane-3β,17β-diol. Specifically, the conversion of the 3-keto group of 5β-DHT to a 3β-hydroxyl group by a 3β-HSD enzyme results in the formation of 5β-androstane-3β,17β-diol.

In contrast to the 5α-pathway, which often leads to the generation of more potent androgens like dihydrotestosterone (B1667394) (DHT), the 5β-pathway is generally considered a catabolic or inactivation route. nih.gov The resulting 5β-reduced metabolites, including 5β-androstane-3β,17β-diol, typically exhibit significantly reduced androgenic activity compared to their precursors. This metabolic route is crucial for regulating the local concentration and activity of androgens in various tissues.

Contributions to Steroidogenesis Pathways

Steroidogenesis encompasses the complex network of enzymatic reactions responsible for the synthesis of all steroid hormones from cholesterol. 5β-Androstane-3β,17β-diol is situated within the branch of steroidogenesis dedicated to the metabolism and catabolism of C19 androgens.

The key enzymatic contribution to the formation of 5β-androstane-3β,17β-diol is from 5β-reductase. This enzyme does not only act on testosterone but also on other Δ4-3-oxosteroids. For instance, androstenedione, a precursor to both testosterone and estrogens, can also be a substrate for 5β-reductase, leading to the formation of 5β-androstenedione. nih.govwikipedia.org This can then be further metabolized to other 5β-reduced steroids.

The formation of 5β-androstane-3β,17β-diol represents a terminal step in a specific branch of the androgen catabolic pathway. Its precursor, 5β-dihydrotestosterone, is an intermediate that is subsequently converted to various downstream metabolites. One such related metabolite is etiocholanolone (B196237) (3α-hydroxy-5β-androstan-17-one), which is also a product of the 5β-reduction of androgens and is used as a marker for this metabolic pathway. wikipedia.org

Table 1: Key Molecules in the 5β-Androstane-3β,17β-diol Metabolic Pathway
CompoundRoleKey Converting Enzyme
TestosteronePrecursor Androgen5β-Reductase (AKR1D1)
AndrostenedionePrecursor Androgen5β-Reductase (AKR1D1)
5β-Dihydrotestosterone (5β-DHT)Intermediate Metabolite3β-Hydroxysteroid Dehydrogenase
5β-Androstane-3β,17β-diolMetabolite-
EtiocholanoloneRelated 5β-Metabolite-

Involvement in Endocrinological Processes: In Vitro Research

The in vitro endocrinological research specifically focused on 5β-androstane-3β,17β-diol is limited, especially in comparison to its 5α-isomer, 5α-androstane-3β,17β-diol, which is a known estrogen receptor beta (ERβ) agonist. frontiersin.orgnih.gov The majority of research on 5β-reduced steroids suggests a primary role in the inactivation of more potent hormones.

In vitro studies on the closely related 5β-metabolite, etiocholanolone, have revealed some biological activities, although these are not directly androgenic. For instance, etiocholanolone has been shown to act as a positive allosteric modulator of the GABA-A receptor, suggesting a potential role in neurosteroid activity. wikipedia.org It has also been associated with pyrogenic effects and immunostimulation in certain contexts. wikipedia.org

It is important to note that these findings on etiocholanolone cannot be directly extrapolated to 5β-androstane-3β,17β-diol, as small structural differences in steroid molecules can lead to significant changes in biological activity. The lack of extensive in vitro studies on 5β-androstane-3β,17β-diol itself means that its specific interactions with nuclear receptors and other cellular signaling pathways remain an area for future investigation.

Table 2: Summary of In Vitro Research on Related 5β-Metabolites
CompoundObserved In Vitro EffectPotential Implication
EtiocholanolonePositive allosteric modulator of GABA-A receptorNeurosteroid activity
EtiocholanoloneInduces fever and immunostimulationInflammatory and immune responses
5β-reduced steroids (general)Considered inactivation products of androgensRegulation of androgen activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5β-Androstane-3β,17β-diol in laboratory settings?

  • Methodological Answer : The compound is synthesized via the 17β-hydroxyl pathway, where testosterone is metabolized by soluble enzymes such as 5α-reductase and 3β-hydroxysteroid dehydrogenase. Key steps include enzymatic reduction using rat liver homogenates or recombinant enzymes under controlled pH (7.4) and temperature (37°C). Solvent systems like methanol or dimethylformamide (DMF) are used for purification, with inert gas purging to prevent oxidation .

Q. How can researchers ensure accurate quantification of 5β-Androstane-3β,17β-diol in biological samples?

  • Methodological Answer : Use radioimmunoassay (RIA) with antibodies raised against 5α-androstane-3α,17β-diol derivatives. Cross-reactivity with 5β-epimers or dihydrotestosterone (DHT) must be minimized via thin-layer chromatography (TLC) separation. Validation should include recovery tests (≥90%) and intra-/inter-assay coefficients of variation (<10%) .

Q. What solvent systems are optimal for preparing stock solutions of 5β-Androstane-3β,17β-diol?

  • Methodological Answer : The compound is slightly soluble in DMSO and methanol. Prepare stock solutions at 1–20 mg/mL in methanol, purged with nitrogen to prevent degradation. For cellular assays, dilute in phosphate-buffered saline (PBS) with <0.1% organic solvent to avoid cytotoxicity .

Q. What safety protocols are essential when handling 5β-Androstane-3β,17β-diol?

  • Methodological Answer : Use N95/P1 respirators and nitrile gloves. Avoid dust formation; store at room temperature in sealed containers. Dispose via authorized waste management services. Note that regulatory classifications vary (e.g., US DEA Schedule III), requiring compliance with local biosafety guidelines .

Advanced Research Questions

Q. How do cofactor systems (e.g., NADPH) influence the interconversion between 3α- and 3β-hydroxy epimers of androstanediols?

  • Methodological Answer : NADPH-generating systems promote the reduction of 3-keto intermediates to 3β-hydroxy epimers, while NAD+ favors 3α-hydroxy forms. Use liver microsomal fractions or transfected cell lines (e.g., HEK293) expressing 3β-hydroxysteroid dehydrogenase to model these conversions. Monitor via LC-MS with isotopic labeling .

Q. What technical challenges arise when distinguishing 5α- and 5β-epimers of androstanediols in chromatographic analyses?

  • Methodological Answer : Epimers exhibit near-identical retention times in reverse-phase HPLC. Use chiral columns (e.g., Chiralpak IA) or derivatization with Girard’s reagent T to enhance separation. Confirm identities via high-resolution mass spectrometry (HR-MS) or nuclear magnetic resonance (NMR) .

Q. How does the metabolic conversion of 5β-Androstane-3β,17β-diol to DHT influence experimental outcomes in androgen receptor (AR) studies?

  • Methodological Answer : In vivo, 5β-Androstane-3β,17β-diol is rapidly converted to DHT in tissues like the prostate, complicating direct AR activation assays. Use AR-negative cell lines (e.g., HeLa) or co-administer 5α-reductase inhibitors (e.g., finasteride) to isolate precursor effects. Validate via isotope dilution assays .

Q. What are the key considerations when analyzing contradictory data on receptor binding affinity?

  • Methodological Answer : Discrepancies arise from tissue-specific metabolism (e.g., prostate vs. seminal vesicles) and assay conditions (in vivo vs. in vitro). For example, 5β-Androstane-3β,17β-diol shows no direct AR binding in vitro but activates AR indirectly via DHT conversion in vivo. Use sucrose density gradient ultracentrifugation or CRISPR-edited AR models to clarify mechanisms .

Key Research Findings

  • Metabolic Pathways : 5β-Androstane-3β,17β-diol is a minor metabolite of testosterone, with 48.3% conversion efficiency in MCF-7 cells .
  • Receptor Interactions : Binds weakly to estrogen receptor beta (ERβ) (Kd = 0.6 nM for 17β-estradiol), but exhibits no affinity for ERα or androgen receptors without metabolic activation .
  • Developmental Role : Dominant androgen in immature mouse testes, synthesized via 5α-reductase isoenzymes .

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